3,5-Dichloro-2,6-dimethoxybenzoic acid
Overview
Description
3,5-Dichloro-2,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2,6-dimethoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the synthesis of dopamine D2 receptor antagonists, which are crucial in the study of neurological disorders . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of dopamine D2 receptor antagonists suggests that it may impact neuronal cells and pathways associated with neurotransmission . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical pathways. For instance, its interaction with dopamine D2 receptors can result in the inhibition of these receptors, affecting neurotransmission and related cellular processes . These binding interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a biological response . Additionally, high doses of the compound may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of dopamine D2 receptor antagonists suggests that it may be involved in pathways related to neurotransmitter metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of studying its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent biological effects, making it an important aspect of its biochemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid typically involves the chlorination and methoxylation of benzoic acid derivatives. One common method includes the following steps:
Starting Material: 2,6-dimethoxybenzoic acid.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to prevent over-chlorination and ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Using large-scale chlorination reactors with precise temperature and pressure controls.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) with alcohols.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidized Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Esters: Methyl, ethyl, or other alkyl esters of this compound.
Scientific Research Applications
3,5-Dichloro-2,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3,5-dimethoxybenzoic acid: Similar in structure but with different positions of chlorine and methoxy groups.
3,5-Dichloro-4-methoxybenzoic acid: Another derivative with a single methoxy group.
2,4-Dichloro-6-methoxybenzoic acid: Differing in the positions of chlorine and methoxy groups.
Uniqueness
3,5-Dichloro-2,6-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Properties
IUPAC Name |
3,5-dichloro-2,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAALCEQSLBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379198 | |
Record name | 3,5-dichloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-91-7 | |
Record name | 3,5-dichloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-2,6-dimethoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-Dichloro-2,6-dimethoxybenzoic acid in the synthesis of [11C]Raclopride?
A1: this compound serves as a crucial starting material in the synthesis of desmethyl-raclopride, which is the precursor molecule for [11C]Raclopride []. The synthesis involves a four-step process where this specific benzoic acid derivative reacts with (S)-(−)-2-aminoethyl-1-ethylpyrrolidine, ultimately yielding desmethyl-raclopride. This precursor is then radiolabeled with [11C]methyl triflate to produce the final product, [11C]Raclopride.
Q2: Are there alternative synthetic routes to [11C]Raclopride that don't involve this compound?
A2: While the provided research paper focuses on a specific synthesis utilizing this compound [], alternative synthetic routes might exist. Exploration of different synthetic pathways could be a subject of further research, potentially leading to improved yields, cost-effectiveness, or different isomeric ratios of the final product.
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